Bendamustine D4
Description
Significance of Deuteration in Advanced Drug Research
Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612), is a particularly common and impactful strategy in pharmaceutical research. clearsynth.com One of the most significant consequences of deuteration is the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that it requires more energy to be broken. tandfonline.com This increased bond strength can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in the breakdown of drugs by enzymes like the cytochrome P450 (CYP450) family. portico.orgresearchgate.net
This modulation of metabolism through deuteration offers several potential advantages in drug development:
Improved Metabolic Stability: By strategically replacing hydrogen atoms at sites of metabolic vulnerability, the rate of drug breakdown can be reduced, potentially leading to a longer half-life and sustained therapeutic effect. clearsynthdiscovery.comisotope.com
Reduced Formation of Toxic Metabolites: Altering metabolic pathways can sometimes decrease the production of harmful byproducts, thereby improving the safety profile of a drug. clearsynthdiscovery.com
Enhanced Bioavailability: For some drugs, deuteration can limit presystemic metabolism (breakdown before reaching systemic circulation), allowing more of the active compound to be absorbed. isotope.com
Beyond creating potentially improved therapeutic agents, deuterated compounds are crucial as internal standards in bioanalytical assays. caymanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of the deuterated analog is added to a biological sample (e.g., plasma or urine). Because the deuterated standard behaves almost identically to the non-labeled drug during sample preparation and analysis, it can be used to accurately quantify the concentration of the drug, correcting for any variations in the analytical process. veeprho.com
Overview of Bendamustine (B91647) as a Multifunctional Alkylating Agent
Bendamustine is a unique chemotherapeutic agent that possesses a hybrid structure, combining the features of an alkylating agent and a purine (B94841) analog. theoncologynurse.comnih.govnih.gov Its core structure includes a nitrogen mustard group, similar to that found in other alkylating agents like cyclophosphamide (B585) and chlorambucil (B1668637), attached to a benzimidazole (B57391) ring. theoncologynurse.comaustinpublishinggroup.com This nitrogen mustard moiety is responsible for its alkylating activity, forming covalent bonds with DNA. This process leads to both intra-strand and inter-strand DNA cross-links, which disrupt DNA replication and repair, ultimately triggering cell death. drugbank.compatsnap.com
The benzimidazole ring was initially incorporated with the intention of adding antimetabolite properties, similar to purine analogs. theoncologynurse.comnih.gov While the extent of its antimetabolite activity is still a subject of research, this unique structure is believed to contribute to its distinct pattern of cytotoxicity compared to conventional alkylating agents. nih.govnih.gov Bendamustine is known to be active against both dividing and resting cells and induces cell death through multiple pathways, including apoptosis and mitotic catastrophe. theoncologynurse.compatsnap.com
| Property | Value |
| Chemical Name | 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid |
| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ |
| Molecular Weight | 358.26 g/mol |
| Appearance | White to off-white crystalline powder |
Rationale for Deuterated Bendamustine (Bendamustine D4) Research Applications
Given the analytical complexities in studying a potent compound like bendamustine in biological systems, a stable isotope-labeled version is a critical research tool. This compound is a deuterated analog of bendamustine, where four hydrogen atoms on the chloroethyl groups have been replaced with deuterium. caymanchem.com
The primary and most vital application of this compound is as an internal standard for the quantification of bendamustine in biological matrices such as plasma and urine. caymanchem.comglpbio.comaxios-research.com In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard. researchgate.netnih.gov
The rationale for using this compound in this context is multifaceted:
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to bendamustine. This ensures that it behaves similarly during all stages of the analytical process, including extraction from the biological matrix, chromatographic separation, and ionization in the mass spectrometer.
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because this compound is affected by these interferences in the same way as the unlabeled drug, its signal can be used to normalize the signal of bendamustine, leading to more accurate and precise quantification. researchgate.net
Improved Accuracy and Precision: By accounting for variability in sample preparation and instrument response, this compound significantly enhances the reliability of pharmacokinetic studies. veeprho.com These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov
The development and use of sensitive LC-MS/MS methods with this compound as an internal standard allow for the precise measurement of bendamustine and its metabolites in various research settings. nih.gov This enables a deeper understanding of the compound's behavior in biological systems, which is fundamental to its continued study.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Bendamustine | C₁₆H₂₁Cl₂N₃O₂ | 358.26 |
| This compound | C₁₆H₁₇D₄Cl₂N₃O₂ | 362.28 |
Properties
Molecular Formula |
C16H17D4Cl2N3O2 |
|---|---|
Molecular Weight |
362.29 |
Origin of Product |
United States |
Synthesis and Isotopic Purity Assessment of Bendamustine D4
Synthetic Methodologies for Bendamustine (B91647) Analogs
The synthesis of bendamustine and its analogs involves multi-step processes, which have been refined over the years to improve yield and purity. google.comgoogle.comgoogle.com A common strategy for synthesizing the core bendamustine structure starts from precursors like 2-fluoro-5-nitroaniline (B1294389) or 1-methylamino-2,4-dinitrobenzene. google.comgoogle.com
One patented method for preparing the bendamustine backbone involves the following key steps google.com:
Acylation: Reaction of 2-fluoro-5-nitroaniline with glutaric anhydride.
Amination: Conversion of the resulting intermediate with methylamine.
Cyclization and Esterification: Formation of the benzimidazole (B57391) ring and esterification to yield an intermediate like ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate. patsnap.com
Reduction: Reduction of the nitro group to an amino group.
Alkylation: Introduction of the bis(2-chloroethyl)amino group.
A significant challenge in these syntheses is the introduction of the two chloroethyl side chains. Some methods achieve this in a single reductive alkylation step, which is an improvement over older methods that required at least two steps. google.com The final step is typically the hydrolysis of the ester to yield the carboxylic acid, bendamustine. google.com
For Bendamustine D4 specifically, the deuteration is targeted at one of the chloroethyl groups. caymanchem.com The formal name of this compound hydrochloride is 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride. caymanchem.com This indicates that the four deuterium (B1214612) atoms are located on one of the ethylene (B1197577) chains of the nitrogen mustard moiety.
Strategies for Site-Specific Deuterium Incorporation in Pharmaceutical Compounds
The selective incorporation of deuterium at specific sites within a drug molecule is a critical aspect of synthesizing deuterated compounds like this compound. d-nb.infonih.gov This process, known as site-selective deuteration, aims to enhance the metabolic stability or provide a tool for analytical studies without altering the compound's primary pharmacological activity. gabarx.comresearchgate.net
Several strategies are employed for site-specific deuterium incorporation:
Use of Deuterated Reagents: This is a common and direct approach where a deuterated building block is introduced during the synthesis. google.comosaka-u.ac.jp For example, using a deuterated version of a reagent like 2-chloroethanol (B45725) could introduce the deuterated chloroethyl group onto the bendamustine backbone. The use of a single deuterated reagent can also simplify the supply chain and improve control over the final product's purity. google.com
Hydrogen-Deuterium Exchange (HDE) Reactions: These reactions involve the exchange of hydrogen atoms with deuterium from a deuterium source, often deuterium oxide (D2O). resolvemass.ca Catalysts, such as transition metals (e.g., palladium, platinum, iridium), can facilitate this exchange at specific positions. researchgate.netosaka-u.ac.jp Metal-free approaches, such as photoexcitation in a deuterated solvent, have also been developed to achieve selective deuteration. nih.gov
Reduction with Deuterated Reducing Agents: The reduction of a suitable precursor with a deuterated reducing agent can introduce deuterium atoms. For instance, the reduction of a carbonyl group or an imine with a reagent like sodium borodeuteride (NaBD4) is a well-established method.
The choice of strategy depends on the target molecule's structure, the desired location of the deuterium atoms, and the scalability of the process. researchgate.net For complex molecules like bendamustine, a synthetic route that incorporates a deuterated building block is often preferred to ensure high isotopic purity at the desired positions.
Characterization of Isotopic Purity and Positional Isomerism
Ensuring the isotopic purity and confirming the correct position of the deuterium atoms are paramount for the use of this compound as an internal standard. rsc.orgrsc.org A combination of spectroscopic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the location and extent of deuterium incorporation. rsc.orgrsc.org
¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of deuteration at a specific site.
²H NMR: Direct detection of the deuterium nucleus provides an unambiguous confirmation of its presence and can be used to quantify the isotopic enrichment at each labeled position. chemrxiv.org
¹³C NMR: The carbon atom attached to a deuterium atom will show a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly upfield compared to the corresponding C-H signal.
For this compound, NMR analysis would confirm the absence of proton signals for one of the N-CH₂CH₂-Cl groups and the presence of corresponding deuterium signals, verifying the site-specific labeling. caymanchem.com However, NMR may have limitations in detecting impurities if their signals overlap with those of the main compound. rsc.org
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound and assessing its isotopic purity. nih.govchromatographyonline.com
HRMS provides a precise mass measurement, allowing for the determination of the elemental composition. For this compound, the expected molecular ion peak would be approximately 4 mass units higher than that of the non-deuterated bendamustine. caymanchem.com
The isotopic distribution pattern in the mass spectrum is used to calculate the isotopic purity. rsc.orgnih.gov This involves analyzing the relative abundances of the molecular ions corresponding to the non-deuterated (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species. nih.gov This data allows for the calculation of the percentage of isotopic enrichment.
Table 1: Example of Isotopic Distribution Data for a Deuterated Compound
| Isotopologue | Relative Abundance (%) |
|---|---|
| d₀ | 0.5 |
| d₁ | 1.0 |
| d₂ | 2.5 |
| d₃ | 10.0 |
| d₄ | 86.0 |
This is an illustrative example and does not represent actual data for this compound.
The characterization of positional isomers, which have the same molecular formula but differ in the position of the deuterium atoms, can be challenging. researchgate.netacs.orgresearchgate.net While NMR is the primary tool for this, tandem mass spectrometry (MS/MS) can sometimes provide structural information based on fragmentation patterns that may differ between isomers. nih.gov
Control of Deuterated and Non-Deuterated Impurities in Synthesis
The control of impurities is a critical aspect of manufacturing any active pharmaceutical ingredient (API), and this is particularly true for deuterated compounds. researchgate.netacs.org Impurities can arise from the starting materials, intermediates, or side reactions during the synthesis. googleapis.com
For this compound, potential impurities can be categorized as:
Non-deuterated and Partially Deuterated Analogs: These are isotopologues with fewer than four deuterium atoms (d₀, d₁, d₂, d₃). d-nb.inforesearchgate.net Their presence can compromise the accuracy of quantitative analyses where this compound is used as an internal standard. These impurities are often difficult to separate from the desired product due to their similar physical properties. researchgate.net Therefore, their levels must be controlled through highly efficient and specific deuteration reactions.
Over-deuterated Analogs: These are species with more than the intended number of deuterium atoms, which can arise from non-specific hydrogen-deuterium exchange reactions.
Process-Related Impurities: These are impurities common to the synthesis of bendamustine itself, such as starting materials, reagents, and byproducts from side reactions. researchgate.net An example of a known bendamustine impurity is the deschloro dimer. researchgate.net
Degradation Products: Bendamustine is known to be unstable, particularly in aqueous solutions, leading to the formation of degradation products. googleapis.com
Strict control over the synthetic process, including the purity of starting materials and reagents, reaction conditions (temperature, time, catalysts), and purification methods, is essential to minimize the levels of all types of impurities. google.com Analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are used to detect and quantify these impurities. lgcstandards.com
Table 2: Common Impurities in this compound Synthesis
| Impurity Type | Example |
|---|---|
| Under-deuterated | Bendamustine-d₃ |
| Non-deuterated | Bendamustine |
| Process-related | Bendamustine deschloro dimer |
Advanced Analytical Methodologies for Bendamustine and Its Deuterated Analog
Development and Validation of Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methods for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of Bendamustine (B91647) and its metabolites in complex biological matrices. researchgate.netscispace.com The development of robust LC-MS/MS assays is critical for evaluating the pharmacokinetic profile of Bendamustine. researchgate.netscispace.com These methods are designed to be accurate and precise, with validation parameters meeting regulatory guidelines. nih.gov
Optimization of Chromatographic Parameters for Bendamustine and Metabolites
Effective chromatographic separation is the foundation of a reliable LC-MS/MS method. Researchers have optimized various parameters to achieve good peak shape, resolution, and appropriate retention times for Bendamustine and its primary metabolites, including γ-hydroxy-bendamustine (M3), N-des-methylbendamustine (M4), and the hydrolysis product dihydroxy-bendamustine (HP2). researchgate.netscispace.com
Reversed-phase chromatography is the most common approach, utilizing C18 columns from various manufacturers. nih.govresearchgate.net To achieve optimal separation, different mobile phase compositions and elution strategies have been employed. Gradient elution is frequently used, typically involving a mixture of an aqueous phase (often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic phase such as methanol (B129727) or acetonitrile (B52724). researchgate.netnih.gov The addition of acid is also a strategy to improve the stability of Bendamustine during sample analysis. researchgate.net
Below is a table summarizing typical chromatographic parameters used in the analysis of Bendamustine and its metabolites.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analyte(s) | Bendamustine, M3, M4 | Bendamustine, HP2 | Bendamustine |
| Column | Synergi Hydro RP researchgate.netscispace.com | Synergi Polar RP researchgate.netscispace.com | Atlantis dC18 lcms.cz |
| Mobile Phase A | 5mM Ammonium formate with 0.1% formic acid in water researchgate.netscispace.com | 5mM Ammonium formate with 0.1% formic acid in water researchgate.netscispace.com | 5 mM ammonium acetate (B1210297) lcms.cz |
| Mobile Phase B | Methanol researchgate.netscispace.com | Methanol researchgate.netscispace.com | Methanol lcms.cz |
| Elution Type | Gradient researchgate.netscispace.com | Gradient researchgate.netscispace.com | Isocratic (20:80, v/v) lcms.cz |
| Flow Rate | Not Specified | Not Specified | Not Specified |
Tandem Mass Spectrometric Detection Strategies for Enhanced Sensitivity
Tandem mass spectrometry provides unparalleled sensitivity and specificity, allowing for the detection of analytes at very low concentrations even in complex matrices. cdc.gov For Bendamustine analysis, triple quadrupole mass spectrometers are commonly utilized, operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netscispace.com
Ionization is typically achieved using an electrospray ionization (ESI) source in the positive ion mode. researchgate.netnih.gov In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This process significantly reduces background noise and enhances selectivity. cdc.gov Researchers have identified specific precursor-to-product ion transitions for Bendamustine and its metabolites to ensure accurate quantification. researchgate.net
The table below lists some of the monitored MS/MS ion transitions for Bendamustine and a metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bendamustine (BM) | 358.0 | 228.0 |
| γ-hydroxy-bendamustine (HBM) | 374.0 | 338.0 |
Data sourced from a study using loperamide (B1203769) as an internal standard. researchgate.net
Critical Role of Bendamustine D4 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis by LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is considered the state-of-the-art approach for achieving the highest accuracy and precision. scispace.com this compound, a deuterated analog of Bendamustine, is intended for precisely this purpose. caymanchem.com
An ideal internal standard should have chemical and physical properties as close as possible to the analyte it is meant to quantify. This compound fulfills this requirement perfectly. It exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to Bendamustine. scispace.com Because it co-elutes with the unlabeled drug, it experiences the exact same matrix effects (e.g., ion suppression or enhancement), which is a major source of variability in LC-MS analysis. scispace.comcdc.gov
The mass spectrometer can easily distinguish between Bendamustine and this compound due to the mass difference of four daltons. By calculating the ratio of the analyte signal to the internal standard signal, any variations that occur during sample preparation (e.g., pipetting errors, evaporation) and analysis are effectively corrected for. scispace.com This leads to a significant improvement in data robustness and reliability compared to using structural analogs like chlorambucil (B1668637) or warfarin (B611796) as internal standards, which may have different chromatographic behaviors and ionization responses. scispace.comresearchgate.netlcms.cz The use of SIL internal standards like this compound is therefore essential for rigorous and defensible quantitative bioanalytical studies. scispace.comresearchgate.net
Application of Other Spectroscopic and Chromatographic Techniques
While LC-MS/MS is supreme for bioanalytical quantification, other methods are vital for different aspects of pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a widely used, robust, and economical method for determining the purity of Bendamustine in bulk drug substance and its content in parenteral dosage forms. researchgate.net These methods are crucial for quality control in pharmaceutical manufacturing.
Similar to LC-MS/MS methods, reversed-phase chromatography on C18 columns is the standard approach. Various methods have been developed and validated according to ICH guidelines. These methods demonstrate good linearity, precision, and accuracy for their intended purpose. The mobile phases typically consist of acetonitrile and/or methanol mixed with water, often containing an additive like trifluoroacetic acid (TFA). Detection is performed at a UV wavelength where Bendamustine exhibits strong absorbance, such as 230 nm, 232 nm, or 254 nm.
The following table summarizes parameters from various validated HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS C-18 (4.6 x 250 mm) | Zorbax SB C18 (4.6 x 250 mm), 3.5 µm | Inertsil ODS-2 (4.6 x 150 mm), 5 µm |
| Mobile Phase | Methanol : Water (50:50, v/v) | Water : Acetonitrile (65:35, v/v) with 0.01% TFA | Trifluoroacetic acid buffer : Acetonitrile (68:32, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 232 nm | UV at 230 nm | UV at 230 nm |
| Retention Time | 11.66–12.49 min | 7.768 min | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, its direct application to Bendamustine is limited. Bendamustine is a non-volatile compound, meaning it does not readily vaporize at the temperatures used in a GC inlet, which is a prerequisite for this technique.
Studies attempting to measure airborne concentrations of several anticancer drugs found that while compounds like ifosfamide (B1674421) and cyclophosphamide (B585) could be detected by GC-MS, Bendamustine could not be, owing to its lower volatility. Therefore, direct GC-MS analysis of Bendamustine is not feasible. The technique could, however, be considered for specific applications, such as:
Analysis of Volatile Impurities: GC-MS could be used to identify and quantify any volatile impurities that may be present in the Bendamustine drug substance as a result of the synthesis process.
Analysis of Volatile Derivatives: It is theoretically possible to analyze Bendamustine by GC-MS if it is first chemically converted into a more volatile derivative. This process, known as derivatization, is a common strategy to make non-volatile compounds amenable to GC analysis. However, this would require the development and validation of a specific and reproducible derivatization reaction for Bendamustine.
Stability-Indicating Methods for Deuterated Drug Substances
The establishment of a stability-indicating analytical method is a cornerstone of drug development and quality control, ensuring that the analytical procedure can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. For deuterated drug substances such as this compound, these methods are crucial for separating the intact drug from its potential degradation products, impurities, and other components in the drug matrix. The primary goal is to develop a validated method that is specific to the drug and can resolve it from any substances that might interfere with its measurement.
Forced degradation studies are the foundation for developing such methods. ijpsr.com These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions, as outlined by the International Council for Harmonisation (ICH) guidelines. humanjournals.comnih.gov Common stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress. humanjournals.comisca.me By intentionally degrading the drug, a profile of potential degradation products can be generated. The analytical method must then demonstrate the ability to separate these degradants from the parent drug, proving its specificity.
While extensive literature on stability-indicating methods for Bendamustine hydrochloride exists, specific studies on this compound are less common. However, the methodologies applied to the non-deuterated form are directly relevant. This compound is often used as an internal standard for the quantification of Bendamustine in biological samples using mass spectrometry. caymanchem.com The principles of ensuring its stability and purity are therefore paramount for accurate bioanalytical results.
Research Findings from Forced Degradation of Bendamustine:
Studies on Bendamustine hydrochloride have shown its susceptibility to degradation under various stress conditions. humanjournals.com The drug is particularly sensitive to hydrolysis and elevated temperatures. isca.me The primary route of degradation in aqueous solutions is hydrolysis, leading to the formation of monohydroxy (HP1) and dihydroxy (HP2) derivatives. nih.govjocpr.com
A summary of findings from forced degradation studies on Bendamustine hydrochloride is presented below, which serves as a predictive model for this compound.
| Stress Condition | Observations and Major Degradants | Reference |
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation observed. | humanjournals.com |
| Alkali Hydrolysis (e.g., 0.1N NaOH) | The drug is sensitive to basic conditions. | humanjournals.com |
| **Oxidative (e.g., H₂O₂) ** | Degradation occurs under oxidative stress. | humanjournals.com |
| Thermal (e.g., 80°C) | Bendamustine is sensitive to elevated temperatures. | isca.me |
| Photolytic (UV/Sunlight) | Exposure to light can cause degradation. | humanjournals.com |
High-performance liquid chromatography (HPLC) is the most widely used technique for developing stability-indicating assays for Bendamustine and its related substances. nih.govscholarsresearchlibrary.com These methods typically employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of an organic solvent like acetonitrile and an aqueous buffer. researchgate.netukaazpublications.com Detection is commonly performed using a photodiode array (PDA) or UV detector. isca.meresearchgate.net
The following table details typical chromatographic conditions used for the analysis of Bendamustine, which would be applicable for developing a method for this compound.
| Parameter | Details | Reference(s) |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) | isca.menih.gov |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govresearchgate.netukaazpublications.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous buffer (e.g., trifluoroacetic acid, ammonium acetate) | humanjournals.comnih.govmedwinpublishers.com |
| Flow Rate | Typically 0.8 - 1.5 mL/min | isca.meresearchgate.netmedwinpublishers.com |
| Detection | UV at ~230-235 nm or Mass Spectrometry (MS) | scholarsresearchlibrary.comresearchgate.netukaazpublications.com |
| Column Temperature | Often controlled, e.g., 30°C | ukaazpublications.com |
For a deuterated compound like this compound, the chromatographic behavior in HPLC is not expected to differ significantly from its non-deuterated counterpart. However, the use of a mass spectrometric detector (LC-MS) is particularly advantageous. researchgate.net LC-MS/MS methods provide high sensitivity and specificity, allowing for the simultaneous quantification of Bendamustine and its metabolites or degradants. nih.govnih.gov The mass difference imparted by the deuterium (B1214612) atoms is key to its use as an internal standard, enabling precise quantification by distinguishing it from the endogenous analyte. caymanchem.com The development of a stability-indicating method for this compound would therefore follow the same principles as for Bendamustine, with the ultimate validation demonstrating the resolution of all potential deuterated degradants from the parent this compound peak.
Preclinical Pharmacokinetic and Metabolic Profiling Using Bendamustine D4
In Vitro Metabolic Pathway Elucidation in Cellular and Subcellular Systems
In vitro systems, such as human liver microsomes and hepatocytes, are fundamental in mapping the metabolic fate of new chemical entities. In these controlled environments, bendamustine (B91647) D4 is used as an internal standard to trace and quantify the biotransformation of bendamustine.
Identification of Active and Inactive Metabolites (e.g., M3, M4, HP1, HP2)
Studies have identified two primary metabolic pathways for bendamustine: hydrolysis and oxidation. nih.gov The main route is non-enzymatic hydrolysis, which leads to the formation of metabolites with low cytotoxic activity: monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2). nih.govnih.govnih.govgoogle.com These hydrolysis products are considered significantly less active than the parent compound. nih.govnih.govresearchgate.net
| Metabolite Name | Formation Pathway | Relative Cytotoxic Activity |
| HP1 (Monohydroxy-bendamustine) | Non-enzymatic hydrolysis | Low / Inactive nih.govnih.govnih.govresearchgate.net |
| HP2 (Dihydroxy-bendamustine) | Non-enzymatic hydrolysis | Low / Inactive nih.govnih.govnih.govresearchgate.net |
| M3 (γ-hydroxybendamustine) | CYP1A2 Oxidation | Approximately equivalent to bendamustine nih.govnih.gov |
| M4 (N-desmethyl-bendamustine) | CYP1A2 Oxidation | 5-10 times less potent than bendamustine nih.govnih.gov |
Characterization of Enzyme Involvement (e.g., CYP1A2) and Non-Enzymatic Hydrolysis Pathways
The enzymatic oxidation of bendamustine to its active metabolites, M3 and M4, is primarily catalyzed by the cytochrome P450 isoenzyme CYP1A2. nih.govnih.govnih.govdrugbank.com In vitro studies using human liver microsomes confirm that CYP1A2 is the main enzyme responsible for this phase I metabolic conversion. drugbank.compersonalizedmedonc.comglobalrph.com However, this oxidative pathway is considered minor compared to the predominant route of chemical degradation. nih.govresearchgate.net
In Vivo Disposition Studies in Preclinical Animal Models
Preclinical studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Stable isotope-labeled compounds are invaluable in these investigations.
Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations using Stable Isotopes
The use of isotopically labeled compounds, such as [14C]bendamustine or deuterated analogs like bendamustine D4, is a cornerstone of ADME studies. nuvisan.comnih.gov These tracers allow for the comprehensive tracking and quantification of the drug and all its related metabolites throughout the body. nuvisan.comnih.gov Preclinical ADME studies in rats with radiolabeled bendamustine showed that the metabolic pathways first observed in these models, including hydrolysis, N-demethylation, and γ-hydroxylation, were qualitatively similar to those later identified in humans. nih.govresearchgate.netresearchgate.net
In animal models, tissue distribution studies using [14C]bendamustine revealed higher concentrations of radioactivity in highly perfused organs involved in clearance, such as the liver and kidneys, compared to other tissues. nih.govhospitalpharmacyeurope.com Excretion analysis in preclinical models showed that the majority of the radiolabeled dose was recovered in the feces, with a smaller portion in the urine. theoncologynurse.com A human mass balance study later confirmed that bendamustine is extensively metabolized, with approximately 50% of a radiolabeled dose recovered in urine and 25% in feces over 168 hours. nih.govdrugbank.com However, only a small fraction of the dose is excreted as the unchanged parent drug in urine. nih.govdrugbank.com
Isotope Tracer Applications for Elucidating Pharmacokinetic Parameters
Stable isotope tracers like this compound are employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.net This technique provides the high sensitivity and specificity required to accurately measure the concentrations of the parent drug and its metabolites in biological fluids like plasma. nih.govresearchgate.net
By analyzing samples collected over time from preclinical models, researchers can determine key pharmacokinetic parameters. For instance, a study in Japanese patients, which would have been underpinned by preclinical animal data, showed that bendamustine was rapidly eliminated with a mean half-life of approximately 29-32 minutes. nih.gov The active metabolites M3 and M4 had similarly short half-lives of about 42 and 33 minutes, respectively. nih.gov Such studies demonstrate that plasma concentrations of M3 and M4 were only about 4% and less than 1% of the parent compound, respectively, confirming their minor contribution to systemic exposure. nih.gov The use of isotope tracers is fundamental to generating this precise quantitative data. nuvisan.comresearchgate.net
Investigation of Protein Binding Dynamics of the Parent Compound and Deuterated Analog
In vitro studies have established that bendamustine is highly bound to human serum proteins, with binding rates ranging from 94% to 96%. nih.govdrugbank.comfda.gov This binding is primarily to albumin and is independent of drug concentration. hospitalpharmacyeurope.comfda.gov It is important to note that only the unbound, or free, fraction of a drug is considered pharmacologically active. researchgate.net The high degree of protein binding means that only a small fraction of bendamustine in the plasma is available to exert its cytotoxic effects. researchgate.net
The use of a deuterated analog like this compound as an internal standard does not significantly alter the protein binding characteristics being measured. The small change in mass from deuterium (B1214612) substitution is generally considered to have a negligible effect on the physicochemical properties that govern protein binding. Therefore, data on the protein binding of bendamustine, obtained from assays using this compound as a standard, accurately reflects the binding dynamics of the parent compound itself. Studies suggest that bendamustine is not likely to be displaced from albumin by other highly protein-bound drugs, nor is it likely to displace them. nih.govdrugbank.comglobalrph.com
Molecular and Cellular Pharmacodynamics of Bendamustine with D4 As a Research Tool
Mechanism of Action at the DNA Level
Bendamustine (B91647), a distinctive chemotherapeutic agent, exerts its cytotoxic effects through a multifaceted mechanism primarily targeting cellular DNA. Its unique chemical structure, which includes a nitrogen mustard group and a benzimidazole (B57391) ring, is thought to contribute to its distinct activity compared to other alkylating agents. hematologyandoncology.netnih.govnih.gov Bendamustine D4, a deuterated version of the compound, serves as a valuable internal standard for its quantification in research settings, enabling precise investigations into its pharmacodynamic properties. caymanchem.commedchemexpress.comglpbio.com
Studies on DNA Alkylation and Inter/Intra-strand Cross-linking
Bendamustine functions as a potent DNA alkylating agent, a process involving the transfer of an alkyl group to DNA. glpbio.comglpbio.com This alkylation can lead to the formation of both inter-strand and intra-strand cross-links within the DNA double helix. nih.gov These cross-links are highly cytotoxic lesions that disrupt fundamental cellular processes such as DNA replication and transcription. glpbio.compatsnap.com The resulting DNA damage is extensive and long-lasting. nih.govmedscape.com Preclinical studies have demonstrated that the DNA breaks induced by bendamustine are more numerous and durable compared to those caused by other alkylating agents like cyclophosphamide (B585) and carmustine. medscape.com This robust and persistent DNA damage is a cornerstone of its anti-neoplastic activity. nih.gov
Induction of DNA Damage Stress Response Pathways
The substantial DNA damage inflicted by bendamustine triggers a robust cellular DNA damage stress response. hematologyandoncology.netcaymanchem.comglpbio.comnih.gov This response is a complex signaling network that detects DNA lesions and initiates downstream pathways to address the damage. Key players in this response include the p53 tumor suppressor protein, which is activated in a p53-dependent manner. nih.govmedscape.com The activation of the DNA damage response can be observed through the phosphorylation of key checkpoint proteins like Chk1 and the formation of γ-H2AX foci at the sites of DNA damage. plos.orgresearchgate.net In natural killer/T-cell lymphoma (NKTCL) cells, bendamustine has been shown to activate the DNA damage response through the ATM/Chk2 and ATR/Chk1 pathways. researchgate.net This activation of stress response pathways is a critical step that links the initial DNA damage to the ultimate fate of the cell. nih.gov
Differential Modulation of DNA Repair Mechanisms (e.g., Base Excision Repair)
A distinguishing feature of bendamustine is its differential modulation of DNA repair mechanisms. hematologyandoncology.netnih.gov Unlike some other alkylating agents that are countered by alkyltransferase-mediated repair, bendamustine appears to activate the base excision repair (BER) pathway. caymanchem.commedscape.com The cell's ability to repair the DNA damage induced by bendamustine is concentration-dependent. At lower concentrations, the damage may be repairable, while higher concentrations lead to irreparable damage. plos.orgresearchgate.net Studies have shown that inhibiting the BER pathway can sensitize cells to lower concentrations of bendamustine, highlighting the importance of this repair mechanism in the cellular response to the drug. plos.orgresearchgate.net The inefficient repair of the extensive DNA damage caused by bendamustine contributes significantly to its potent cytotoxicity. nih.govmedscape.com
Cellular Response Mechanisms
The cellular response to bendamustine-induced DNA damage is characterized by significant perturbations in the cell cycle and the induction of programmed cell death.
Cell Cycle Perturbation Studies and Arrest Phenotypes (e.g., G2/S Phase)
Bendamustine has been shown to cause dose-dependent cell cycle arrest in various cancer cell lines. plos.orgresearchgate.net At lower concentrations, a transient arrest in the G2 phase of the cell cycle is often observed. patsnap.complos.orgresearchgate.net In contrast, higher concentrations can lead to a more profound arrest in the S phase. plos.orgresearchgate.net This cell cycle arrest is a direct consequence of the activation of DNA damage checkpoints. plos.org For instance, in myeloma cell lines, bendamustine treatment resulted in a G2 cell cycle arrest. bpsbioscience.com Similarly, in NKTCL cells, bendamustine caused G2/M phase arrest. researchgate.net This disruption of the normal cell cycle progression prevents the cell from dividing with damaged DNA. patsnap.com
Mechanisms of Programmed Cell Death Induction (Apoptosis and Mitotic Catastrophe)
Ultimately, the extensive and poorly repaired DNA damage, coupled with cell cycle arrest, leads to programmed cell death. Bendamustine is a potent inducer of apoptosis, a major form of programmed cell death. hematologyandoncology.netcaymanchem.comglpbio.comnih.gov This apoptotic response is often mediated by the p53 pathway and involves the activation of caspases. hematologyandoncology.netbpsbioscience.com
A unique aspect of bendamustine's mechanism is its ability to induce another form of cell death known as mitotic catastrophe. hematologyandoncology.netnih.govnih.gov This process occurs when a cell attempts to undergo mitosis with significant DNA damage, leading to aberrant chromosome segregation and cell death during mitosis. plos.orgresearchgate.net The induction of mitotic catastrophe is particularly significant as it can circumvent resistance mechanisms that impair the conventional apoptotic pathway. hematologyandoncology.net Bendamustine has been shown to inhibit mitotic checkpoints, which contributes to the induction of mitotic catastrophe. hematologyandoncology.netnih.govbpsbioscience.com This dual ability to induce both apoptosis and mitotic catastrophe enhances its effectiveness as an anticancer agent. hematologyandoncology.netnih.gov
Table of Research Findings on Bendamustine's Cellular Effects
| Cell Line Type | Bendamustine Concentration | Observed Effect | Reference |
|---|---|---|---|
| HeLa, BXPC3, MCF7, OVCAR 5, U2932 | Varies (Dose-dependent) | Cell cycle arrest (S or G2 phase) | plos.orgresearchgate.net |
| Myeloma cells (MM1.S and MM1.R) | IC50s: 119.8 µM and 138 µM | Apoptosis induction, G2 cell cycle arrest | bpsbioscience.com |
| NKTCL cells | Not specified | G2/M phase arrest, apoptosis | researchgate.net |
| SU-DHL-1 cells | 50 µM | Induction of p21 and NOXA genes, increased p53 expression | medchemexpress.com |
Table of Mentioned Compounds
| Compound Name | |
|---|---|
| Bendamustine | |
| This compound | |
| Carmustine | |
| Chlorambucil (B1668637) | |
| Cisplatin | |
| Cladribine | |
| Cyclophosphamide | |
| Cytosine arabinoside | |
| Doxorubicin | |
| Entinostat | |
| Fludarabine | |
| Gemcitabine | |
| Ibrutinib | |
| Ifosfamide (B1674421) | |
| Melphalan | |
| Ofatumumab | |
| Rituximab (B1143277) |
In Vitro Cytotoxicity and Selectivity Profiling in Research Cell Lines
Bendamustine has demonstrated a distinct pattern of cytotoxicity across a range of cancer cell lines, a characteristic that has been extensively profiled in vitro. aacrjournals.org this compound, as a deuterated stable-isotope-labeled internal standard, is a critical tool in the analytical methods, such as liquid chromatography-mass spectrometry, used to accurately quantify bendamustine concentrations in these research settings, ensuring the reliability of cytotoxicity data.
The cytotoxic effects of bendamustine are particularly pronounced in hematological malignancies. mdpi.com Studies have reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from approximately 10 µM to 250 µM across various hematologic cancer cell lines. plos.org For instance, mantle cell lymphoma (MCL), Burkitt's lymphoma, and T-cell acute lymphoblastic leukemia-derived cell lines have shown relative sensitivity to the compound. plos.org In MCL cell lines Jeko-1 and Mino, the IC50 values for bendamustine at 48 hours were approximately 25 µM and 16 µM, respectively. iiarjournals.org Another study on MCL cell lines Jeko-1 and Z-138 also showed a dose-dependent reduction in cell viability at clinically relevant concentrations. mdpi.com
The cytotoxic activity of bendamustine extends to various B-cell malignancies. In a study using three B-cell lines—BALL-1 (acute lymphoblastic leukemia), SKLY16 (B-cell lymphoma), and DHL4 (diffuse large B-cell lymphoma)—bendamustine treatment decreased cell viability in a dose-dependent manner. ashpublications.org Conversely, the T-cell line THP-6 exhibited resistance to the drug. ashpublications.org Research on chronic lymphocytic leukemia (CLL) cells from both treatment-naïve and bendamustine-pretreated patients showed LD50 values of 6.8-8.3 mg/ml and 3.8-4.9 mg/ml, respectively. caymanchem.com
Compared to solid tumor cell lines, bendamustine often induces cell cycle arrest at lower concentrations in hematological cancer cells. mdpi.com For example, while leukemia cell lines like SKW-3, Reh, CML-T1, and BV-173 showed IC50 values between 15.6 µM and 28.6 µM, breast cancer cell lines MCF-7 and MDA-MB-231 were highly resistant, with IC50 values exceeding 200 µM. caymanchem.com However, bendamustine and its ester derivatives have shown significant cytotoxic potency against a broad panel of human cancer cells, including those from solid malignancies like malignant melanoma, colorectal carcinoma, and lung cancer, which are typically resistant to the parent compound. plos.org Interestingly, spontaneously immortalized human keratinocytes, serving as a model for "normal" cells, were found to be significantly less sensitive to the most potent bendamustine esters than tumor cells, suggesting a degree of selectivity. plos.org
The unique cytotoxicity profile of bendamustine has been confirmed by large-scale screening. The National Cancer Institute (NCI) antitumor screen, which tested the agent against 60 human tumor cell lines, revealed little correlation between the cytotoxicity of bendamustine and other conventional alkylating agents like melphalan, chlorambucil, and cyclophosphamide. aacrjournals.orghematologyandoncology.net This lack of cross-resistance supports its distinct mechanism of action. hematologyandoncology.net
Interactive Table: In Vitro Cytotoxicity of Bendamustine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Source |
| Jeko-1 | Mantle Cell Lymphoma | ~25 µM | iiarjournals.org |
| Mino | Mantle Cell Lymphoma | ~16 µM | iiarjournals.org |
| Z-138 | Mantle Cell Lymphoma | More sensitive than Jeko-1 | mdpi.com |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~50 µM | plos.org |
| BALL-1 | Acute Lymphoblastic Leukemia | Dose-dependent decrease in viability | ashpublications.org |
| SKLY16 | B-cell Lymphoma | Dose-dependent decrease in viability | ashpublications.org |
| DHL4 | Diffuse Large B-cell Lymphoma | Dose-dependent decrease in viability | ashpublications.org |
| THP-6 | T-cell Line | Resistant | ashpublications.org |
| SKW-3 | Leukemia | 27.0 µM | caymanchem.com |
| Reh | Leukemia | 28.6 µM | caymanchem.com |
| CML-T1 | Leukemia | 15.6 µM | caymanchem.com |
| BV-173 | Leukemia | 20.8 µM | caymanchem.com |
| HL-60 | Leukemia | 57.7 µM | caymanchem.com |
| MCF-7 | Breast Cancer | >200 µM | caymanchem.com |
| MDA-MB-231 | Breast Cancer | >200 µM | caymanchem.com |
| MDA-MB-468 | Breast Cancer (high P-STAT3) | Dose-dependent inhibition | nih.gov |
| MDA-MB-453 | Breast Cancer (low P-STAT3) | No inhibition | nih.gov |
Modulation of Key Cellular Pathways and Protein Targets (e.g., STAT3, p53, cGAS-STING)
Bendamustine's cytotoxic effects are underpinned by its ability to modulate multiple critical cellular pathways, including those governed by STAT3, p53, and the cGAS-STING system. The use of analytical standards like this compound is essential in mechanistic studies to ensure accurate quantification when investigating how the parent compound interacts with these molecular targets.
STAT3 Pathway
Bendamustine has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently found to be constitutively activated in many cancers. nih.govnih.gov Research indicates that bendamustine directly targets the Src homology 2 (SH2) domain of STAT3. mdpi.comnih.gov Specifically, the chloride groups of bendamustine are thought to bind to the SH2 domain, which inhibits the interaction between the phosphorylated tyrosine 705 (pY705) residue and the SH2 domain, a crucial step for STAT3 dimerization and subsequent nuclear translocation to regulate gene expression. mdpi.com This inhibition of canonical STAT3 activation was demonstrated in biochemical assays, where bendamustine, but not its inactive metabolite dihydroxy bendamustine, blocked the binding of the STAT3-SH2 domain to its target phosphotyrosine peptide. nih.govnih.gov
The interaction appears to be covalent, with studies suggesting that cysteine residues C550 and C712 within the STAT3 protein are important for this binding. nih.gov Functionally, bendamustine's inhibition of STAT3 leads to a dose-dependent decrease in the mRNA expression of STAT3 target genes involved in cell cycle progression and anti-apoptosis, such as cyclin D1, survivin, and Bcl-2, in cell lines with constitutively active STAT3 like the MDA-MB-468 breast cancer line. nih.gov This inhibitory action on STAT3 is also linked to the modulation of Flt3 signaling in dendritic cells. frontiersin.org
p53 Pathway
The tumor suppressor protein p53 is a central mediator of bendamustine-induced cell death. Bendamustine treatment activates DNA-damage stress responses, leading to the induction of p53-dependent stress pathways. aacrjournals.orgmdpi.com It has been shown to induce cell cycle arrest and apoptosis through p53-mediated mechanisms. mdpi.comnih.gov In response to bendamustine-induced DNA damage, p53 is stabilized, leading to the upregulation of its downstream pro-apoptotic target genes, such as PUMA and NOXA, in cells with wild-type p53. aacrjournals.orgnih.gov This activation of the intrinsic apoptotic pathway is a key component of its cytotoxic activity. aacrjournals.orgnih.gov
Notably, bendamustine's efficacy is not strictly limited to p53-proficient cancers. It has demonstrated effectiveness in B-cell neoplasms with p53 deficiencies or mutations, suggesting it can overcome resistance mechanisms that plague other chemotherapies. nih.govaacrjournals.orgnih.gov Even in cells with mutated p53, bendamustine can induce cell death, sometimes favoring the accumulation of NOXA over PUMA. aacrjournals.org This suggests that while bendamustine can engage the p53 pathway, it also triggers p53-independent cell death mechanisms, contributing to its broad clinical utility. aacrjournals.orgnih.gov Studies have shown that concentrations of 80 µM or higher are required to produce a significant induction of p53 expression in various tumor cell types. plos.org
cGAS-STING Pathway
More recent research has revealed that bendamustine, particularly in combination with rituximab, can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. nih.gov This pathway is a critical component of the innate immune system that detects cytosolic DNA, often resulting from cellular damage, and triggers an immune response. frontiersin.orgmedsci.org
Treatment with bendamustine and rituximab has been shown to activate the cGAS-STING pathway in diffuse large B-cell lymphoma (DLBCL) cells. nih.gov This activation leads to the release of inflammatory factors and the upregulation of major histocompatibility complex (MHC) molecules, which helps to shape an immunologically "hot" tumor microenvironment. nih.gov Furthermore, prolonged exposure to this combination therapy was found to induce pyroptosis, a form of inflammatory cell death, in a cGAS-STING-dependent manner. nih.gov By activating this pathway, bendamustine not only exerts direct tumoricidal effects but also engages the host's immune system to fight the cancer, highlighting a dual mechanism of action. nih.gov
Applications of Bendamustine D4 in Drug Discovery and Development Research
Isotope Dilution Mass Spectrometry for Absolute Quantification in Complex Biological Matrices
One of the primary applications of Bendamustine (B91647) D4 is as an internal standard in isotope dilution mass spectrometry (IDMS) for the absolute quantification of bendamustine in complex biological matrices such as plasma and urine. caymanchem.comresearchgate.net IDMS is a reference technique for quantitative analysis, prized for its high accuracy and precision. researchgate.netnih.gov The methodology involves adding a known amount of the isotopically labeled compound (Bendamustine D4) to a sample containing the unlabeled analyte (bendamustine). nih.gov Because this compound is chemically identical to bendamustine but has a different mass, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. nih.gov This allows for the correction of variations in sample preparation and instrument response, leading to highly reliable quantification. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for these assays. nih.govresearchgate.net Researchers have developed and validated sensitive LC-MS/MS methods for the simultaneous quantification of bendamustine and its metabolites in human plasma and urine, utilizing deuterated internal standards to ensure accuracy. nih.govresearchgate.net These methods are crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug.
A typical validated LC-MS/MS assay for bendamustine using a deuterated internal standard would exhibit the following characteristics:
Table 1: Typical Validation Parameters for Bendamustine Quantification using LC-MS/MS with a Deuterated Internal Standard
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Linearity (r²) | > 0.99 | Indicates a strong correlation between the concentration and the instrument response over a defined range. researchgate.net |
| Lower Limit of Quantification (LLOQ) | 0.11 - 0.5 ng/mL in plasma | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. nih.govresearchgate.net |
| Intra-day Precision (%CV) | < 15% | Measures the variability of results within the same day. nih.gov |
| Inter-day Precision (%CV) | < 15% | Measures the variability of results across different days. nih.gov |
| Accuracy (%Bias) | Within ±15% of the nominal concentration | Indicates how close the measured value is to the true value. nih.gov |
These robust and validated methods are essential for supporting clinical trials by providing accurate pharmacokinetic data. nih.govresearchgate.net
Metabolomics and Stable Isotope Tracing for Pathway Flux Analysis
This compound has significant potential in the fields of metabolomics and stable isotope tracing to elucidate metabolic pathways. nih.gov Stable isotope tracing is a powerful technique where an isotopically enriched precursor, such as a deuterated compound, is introduced into a biological system. mdpi.com By tracking the labeled atoms through various biochemical reactions using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of metabolites through a pathway, a concept known as pathway flux analysis. mdpi.comembopress.org
While specific studies detailing the use of this compound for pathway flux analysis are not prevalent, the principles of stable isotope tracing are well-established. researchgate.netnih.gov Administering this compound would allow researchers to distinguish it and its subsequent metabolites from their endogenous, unlabeled counterparts. This would enable the precise tracking of how bendamustine is metabolized in cancer cells and how it influences various metabolic pathways. Such studies could reveal:
The primary and secondary metabolic routes of bendamustine.
The rates of formation of its major metabolites, such as γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.gov
Potential metabolic shunting, where the drug's metabolism is redirected to alternative pathways. nih.gov
This information is invaluable for understanding the drug's mechanism of action and identifying potential mechanisms of resistance. researchgate.netmdpi.com
Investigation of Drug-Drug Interactions at a Mechanistic Level
This compound is a valuable tool for investigating drug-drug interactions (DDIs) at a mechanistic level. drugbank.com DDIs can significantly alter a drug's efficacy and safety profile. Bendamustine is known to be metabolized, in part, by the cytochrome P450 enzyme CYP1A2, which is responsible for the formation of its active metabolites, M3 and M4. hres.canih.govresearchgate.net This creates a potential for interactions with other drugs that are inhibitors or inducers of CYP1A2. hres.cafda.gov
The use of a stable isotope-labeled compound like this compound can facilitate "cocktail" studies, where multiple drugs are administered simultaneously. By using LC-MS/MS to differentiate between the deuterated and non-deuterated forms of the drug and its metabolites, researchers can precisely quantify the impact of a co-administered drug on the metabolism of bendamustine without the need for separate study arms.
While no formal clinical DDI studies for bendamustine have been reported, the use of this compound would be instrumental in such investigations. hres.cahres.ca For example, a study could involve administering a single dose of this compound along with multiple doses of a potent CYP1A2 inhibitor. By analyzing plasma samples for levels of this compound and its unlabeled metabolites, researchers could definitively determine the extent to which the inhibitor affects bendamustine's metabolism.
Support for Preclinical Candidate Selection and Lead Optimization
In the realm of preclinical drug discovery, deuterated compounds like this compound play a supportive role in candidate selection and lead optimization. researchgate.netresearchgate.net The synthesis of stable isotope-labeled versions of lead compounds is often a critical step to enable early pharmacokinetic and metabolism studies. researchgate.net
The "deuterium effect," where the replacement of hydrogen with deuterium (B1214612) can slow down metabolic processes at the site of deuteration, is a strategy sometimes employed in lead optimization. nih.gov By strategically placing deuterium atoms on a molecule, medicinal chemists can potentially:
Improve the metabolic stability of a drug candidate.
Reduce the formation of toxic metabolites.
Enhance the drug's pharmacokinetic profile, potentially leading to lower or less frequent dosing. nih.gov
While this compound itself is primarily used as an analytical standard, the synthesis and study of various deuterated analogs of bendamustine could be part of a lead optimization program aimed at developing next-generation alkylating agents with improved properties. The ability to accurately quantify these new analogs in preclinical models using techniques like IDMS, with this compound as an internal standard, would be crucial for evaluating their potential and selecting the most promising candidates for further development. bohrium.com
Future Perspectives in Deuterated Chemotherapeutic Agent Research
Potential for Novel Deuterated Analogs and Derivatives in Oncology Research
The "deuterium switch," where hydrogen atoms in an existing drug are replaced with deuterium (B1214612) to improve its properties, is a key strategy in modern drug development. nih.gov This approach has led to several promising deuterated anticancer agents currently in research and clinical trials.
Table 2: Examples of Deuterated Analogs in Oncology Research
| Deuterated Compound | Parent Drug | Therapeutic Target/Area | Key Finding/Potential Benefit | Reference(s) |
|---|---|---|---|---|
| Donafenib | Sorafenib | Multikinase Inhibitor (Hepatocellular Carcinoma) | Approved in China; demonstrated better pharmacokinetic properties and higher efficacy compared to sorafenib. | nih.govnih.govresearchgate.net |
| HC-1119 | Enzalutamide | Androgen Receptor Antagonist (Prostate Cancer) | Slower metabolism and increased drug exposure may allow for lower dosing with similar efficacy and potentially fewer side effects. | sci-hub.sedovepress.comresearchgate.net |
| DO-2 | JNJ-38877605 | MET Kinase Inhibitor (Lung Cancer) | Engineered to block a specific metabolic liability, potentially reducing toxicity and increasing efficacy. | deuteroncology.comdeuteroncology.comstichtingduos.nl |
| BRP800 | Dasatinib | Src Family Kinase Inhibitor (Non-Small Cell Lung Cancer) | Showed improved anti-cancer activity in preclinical models by inhibiting cell cycle progression. | nih.gov |
| Dosimertinib | Osimertinib | EGFR Inhibitor (Lung Cancer) | Designed for better pharmacokinetic profiles to increase drug concentration in plasma and potentially improve clinical outcomes. | nih.gov |
Advancements in Analytical Technologies and Bioanalytical Applications for Deuterated Compounds
The increasing development of deuterated drugs has driven innovation in the analytical technologies required for their study. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between different isotopologues and ensuring the purity of deuterated compounds. bvsalud.org Advances in NMR spectroscopy, such as "No-D NMR" techniques, allow for the analysis of samples in standard, non-deuterated solvents, which can save significant time and cost in research settings. acs.orgresearchgate.net Furthermore, the development of new software and computational methods is improving the ability to analyze and interpret the complex data generated from these advanced analytical techniques. bvsalud.org
Broader Impact of Isotope Labeling on Mechanistic Pharmacology and Drug Discovery
Isotope labeling has a profound impact that extends beyond improving pharmacokinetics. It provides deep insights into the fundamental mechanisms of drug action. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) allow scientists to probe the dynamic structure of proteins. danaher.comthermofisher.com By measuring the rate of deuterium exchange in different parts of a protein in the presence and absence of a drug, researchers can precisely map the drug's binding site and identify allosteric changes in the protein's conformation upon binding. danaher.comnih.govnih.gov This information is invaluable for understanding how a drug works at the molecular level and for rationally designing more selective and potent molecules. musechem.com Additionally, metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) enable the unbiased identification of a drug's direct and indirect targets within the cell, which is critical for both optimizing therapeutic effects and predicting potential side effects. nih.gov
Q & A
Q. What are the primary mechanisms of action of Bendamustine D4, and how do they differ from non-deuterated Bendamustine?
this compound, a deuterated analog of Bendamustine, functions as a DNA alkylator/crosslinker, inducing DNA strand breaks through alkylation and antimetabolite activity. The deuterium substitution at specific positions alters pharmacokinetics, potentially reducing metabolic degradation and prolonging half-life compared to the non-deuterated form. Methodologically, researchers should use in vitro DNA crosslinking assays (e.g., comet assays) and compare metabolic stability via HPLC or mass spectrometry to quantify deuterium effects on drug persistence .
Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?
High-performance liquid chromatography (HPLC) with UV detection and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity and confirming deuteration sites. For isotopic purity, mass spectrometry (MS) with isotopic ratio analysis is essential. Researchers must validate these methods against non-deuterated Bendamustine controls and reference standards, as outlined in protocols for deuterated compound characterization .
Q. How should researchers design in vitro studies to evaluate this compound’s cytotoxic effects?
Use cell lines with documented sensitivity to alkylating agents (e.g., leukemia or lymphoma models). Include dose-response curves (0.1–100 µM) and compare results to non-deuterated Bendamustine. Measure apoptosis (via Annexin V/PI staining) and DNA damage markers (γ-H2AX foci). Normalize results to controls and replicate experiments ≥3 times to account for biological variability. Statistical analysis (e.g., ANOVA with Tukey’s post hoc test) is mandatory .
Advanced Research Questions
Q. How can deuterium’s kinetic isotope effect (KIE) influence this compound’s therapeutic efficacy, and what experimental models best quantify this?
KIE impacts metabolic pathways, particularly cytochrome P450-mediated oxidation. Use pharmacokinetic (PK) studies in murine models with serial blood sampling to measure plasma half-life (t½) and area under the curve (AUC). Pair this with in vitro liver microsome assays to compare metabolic rates. Advanced MS/MS fragmentation can map deuterium retention in metabolites. Contrast these findings with non-deuterated Bendamustine to isolate isotope-specific effects .
Q. What methodologies resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies may arise from variability in cell culture conditions (e.g., serum concentration, hypoxia) or assay endpoints (e.g., ATP viability vs. direct DNA damage quantification). To address this:
Q. How should researchers optimize experimental protocols for studying this compound in combination therapies?
Apply factorial design experiments to test synergism with agents like rituximab or proteasome inhibitors. Use Chou-Talalay combination indices (CI) to quantify synergy (CI < 1). Include isobolograms and dose-reduction metrics. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and depositing raw data in repositories like Zenodo .
Q. What criteria validate the use of this compound as an internal standard in quantitative bioanalytical assays?
Validate according to ICH M10 guidelines:
- Selectivity : No interference from biological matrices.
- Linearity : R² ≥ 0.98 over 3 logs of concentration.
- Accuracy/Precision : ±15% deviation for QC samples.
- Stability : Assess under storage (−80°C) and processing (freeze-thaw cycles) conditions. Cross-validate with deuterium-free analogs to confirm isotopic stability .
Data Analysis and Interpretation
Q. How should researchers address variability in transcriptomic responses to this compound across patient-derived xenograft (PDX) models?
Apply RNA-seq with batch correction (e.g., Combat-Seq) and pathway enrichment analysis (GSEA, KEGG). Use linear mixed-effects models to account for inter-PDX variability. Validate findings via CRISPR screens targeting genes in DNA repair pathways (e.g., PARP1, ATM). Publicly available datasets (e.g., GEO Accession) should be leveraged for cross-study validation .
Q. What statistical frameworks are recommended for longitudinal studies assessing this compound resistance?
Employ survival analysis (Kaplan-Meier curves with log-rank tests) for time-to-progression endpoints. For molecular dynamics, use Cox proportional hazards models with covariates like mutation burden or drug exposure. Machine learning approaches (e.g., random forests) can identify predictive biomarkers from multi-omics data. Ensure power analysis (α = 0.05, β = 0.2) to justify sample sizes .
Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?
Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report attrition, and detail anesthesia/euthanasia protocols. For human-derived samples (e.g., primary cells), obtain IRB approval and document informed consent. Publish negative results in repositories like Figshare to reduce publication bias .
Q. What steps mitigate reproducibility issues in this compound research?
- Pre-registration : Deposit study protocols on Open Science Framework.
- Reagent validation : Use commercial certificates of analysis (CoA) for this compound.
- Blinding : Implement double-blinding in in vivo efficacy studies.
- Data transparency : Share raw imaging (e.g., microscopy) and flow cytometry files in public archives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
